Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid
Description
Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid (CAS: 14381-41-0) is a bicyclic carboxylic acid characterized by a fused cyclobutane-cyclohexene ring system. Its molecular formula is C₉H₈O₂ (MW: 148.16 g/mol), with a strained bicyclo[4.2.0]octene backbone and a carboxylic acid substituent at the 7-position . The compound is synthesized via modified Snider approaches, involving AlCl₃-catalyzed cycloaddition of methyl propiolate with cyclohexene, followed by hydrolysis . Key applications include its use as a monomer in ruthenium-catalyzed ring-opening metathesis polymerization (ROMP) to produce alternating copolymers , and as a precursor to bioactive amides for pharmaceutical research .
Properties
IUPAC Name |
bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-2,5-7H,3-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXPIWZKYVQLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid can be achieved through several methods. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions typically involve the use of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the mechanistic demands of the transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diene system to a more saturated bicyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the diene system or the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO_4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH_4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated bicyclic compounds.
Scientific Research Applications
Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid exerts its effects involves its interaction with molecular targets through its diene system and carboxylic acid group. The diene system can participate in pericyclic reactions, such as Diels-Alder reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Variations
The following table highlights key structural analogs and their distinguishing features:
Reactivity and Stability
- Carboxylic Acid vs. Carboxyamide : The carboxylic acid undergoes direct ROMP with ruthenium catalysts, while carboxyamides isomerize before polymerization, reducing reactivity .
- Diene Systems : The 3,7-diene system in the target compound enables regioselective ROMP, whereas 1,3,5-triene analogs (e.g., CAS: 163222-89-7) exhibit different polymerization kinetics due to conjugated double bonds .
- Thia-Aza Derivatives : 7ACA () incorporates sulfur and nitrogen, enhancing biological activity but complicating synthesis due to stereochemical control .
Biological Activity
Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure characterized by two fused cyclobutane rings and a carboxylic acid functional group at the 7-position. This structural arrangement contributes to its chemical reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit promising antimicrobial properties . For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound Derivative | Activity | Target Organism |
|---|---|---|
| 1 | Moderate | E. coli |
| 2 | Strong | S. aureus |
| 3 | Weak | P. aeruginosa |
Anticancer Potential
The anticancer activity of this compound has also been explored in several studies. Some derivatives have shown efficacy against various cancer cell lines, indicating their potential as therapeutic agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
Case Studies
- Study on Antimicrobial Efficacy : A study published in Phytochemical Analysis investigated the antimicrobial properties of various bicyclic compounds, including bicyclo[4.2.0]octa-3,7-diene derivatives. The results indicated significant inhibition against S. aureus with an MIC value of 32 µg/mL .
- Anticancer Activity Assessment : Research conducted by MDPI evaluated the cytotoxic effects of bicyclo[4.2.0]octa-3,7-diene derivatives on cancer cell lines. The study reported that certain derivatives induced apoptosis in MCF-7 cells through the activation of caspase pathways .
The mechanisms underlying the biological activities of this compound are still being elucidated but appear to involve:
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : There is evidence that bicyclic compounds can inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
Q & A
Q. Q: What are the molecular formula and key structural features of bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid?
A: The compound has the molecular formula C₇H₃BrO₃S (bromine and sulfur substituents may vary depending on derivatives). Its bicyclic framework consists of fused six- and four-membered rings, with a carboxylic acid group at position 7 and conjugated double bonds at positions 3 and 7. Structural verification typically employs NMR (¹H/¹³C) and X-ray crystallography to confirm stereochemistry and substituent positioning .
Synthesis and Purification
Q. Q: What are common synthetic routes for this compound derivatives?
A: Derivatives are synthesized via Diels-Alder reactions or ring-closing metathesis to form the bicyclic core. For example:
- Coupling reactions with thioacetamide or pyridyl groups (e.g., ) to introduce functional groups.
- Chromatographic purification (e.g., silica gel or HPLC) is critical due to the compound’s sensitivity to oxidation. Yields are often optimized by controlling reaction temperature and inert atmospheres .
Stability and Reactivity Under Experimental Conditions
Q. Q: How does the compound’s stability impact storage and reaction design?
A: The bicyclic system is stable under inert storage (dry, -20°C) but prone to hydrolysis or thermal decomposition in acidic/basic conditions. Reactivity data gaps (e.g., hazardous decomposition products) necessitate preliminary stability assays (TGA/DSC) before scaling reactions .
Methodological Approaches for Biological Activity Evaluation
Q. Q: How can researchers assess the antibacterial potential of this compound?
A: Use agar diffusion assays (e.g., against E. coli or S. aureus) with zone-of-inhibition measurements. Derivatives with thioether or acetamido groups (see ) show enhanced activity. Minimum inhibitory concentration (MIC) values are determined via broth microdilution , with Cr(III) complexes (as in ) improving bioavailability .
Handling and Safety Protocols
Q. Q: What personal protective equipment (PPE) is required for safe handling?
A: Use NIOSH-approved eye protection (face shield + safety goggles) and nitrile gloves . In case of skin contact, wash with soap/water ; for inhalation exposure, move to fresh air and seek medical attention. No occupational exposure limits are established, but fume hoods are mandatory during synthesis .
Advanced: Addressing Data Contradictions in Reactivity
Q. Q: How to resolve contradictions in reported stability data for bicyclo derivatives?
A: Contradictions often arise from substituent effects (e.g., electron-withdrawing groups increasing ring strain). Systematic computational modeling (DFT) can predict stability trends, while accelerated stability testing (high humidity/temperature) validates experimental outcomes. Cross-referencing with structurally similar compounds (e.g., bicyclo[2.2.1] analogs in ) provides mechanistic insights .
Experimental Design Frameworks for Novel Derivatives
Q: How to formulate a research question for developing new derivatives?
A: Apply the FINER criteria (Feasible, Novel, Ethical, Relevant):
- Feasibility : Prioritize substituents with commercial availability (e.g., pyridinylthio groups in ).
- Novelty : Target understudied positions (e.g., functionalization at the 3,7-diene moiety).
- Ethical : Adhere to REACH regulations for hazardous byproduct disposal.
- Relevance : Align with applications in antibacterial or catalysis research .
Analytical Techniques for Purity Assessment
Q. Q: Which analytical methods are most reliable for purity verification?
A: Combine HPLC-MS (for molecular weight confirmation) and GC-FID (volatile impurity detection). For crystalline derivatives, powder XRD ensures polymorph consistency. Elemental analysis (C, H, N, S) validates stoichiometry, especially for halogenated variants .
Mechanistic Studies of Ring-Opening Reactions
Q. Q: What mechanisms govern ring-opening reactions in acidic media?
A: Acid-catalyzed electrophilic addition at the double bond induces strain relief, forming linear carboxylic acid derivatives. Kinetic isotope effects (KIE) and NMR titration (e.g., monitoring protonation shifts) elucidate protonation sites. Comparative studies with bicyclo[2.2.1] systems () highlight ring-size-dependent reactivity .
Computational Modeling for Reactivity Prediction
Q. Q: How can DFT calculations guide synthetic optimization?
A: Compute frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions. Transition state analysis (e.g., for Diels-Alder reactions) identifies steric/electronic bottlenecks. Validate models with experimental activation energies (Arrhenius plots) from kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
